Ethyl 2-amino-2-(1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring, which is a common structural motif in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 2-amino-2-(1H-indol-3-yl)acetate, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, the specific synthetic route may involve the reaction of ethyl glycinate with indole-3-carboxaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in various biological processes and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting mood and cognition .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep
Uniqueness
Ethyl 2-amino-2-(1H-indol-3-yl)acetate is unique due to its specific structure, which combines an indole ring with an amino acid ester. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-2-(1H-indol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7,11,14H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQNHHFWAQLNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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